Tribendilol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tribendilol es un compuesto químico conocido por su acción antihipertensiva significativa. Se ha estudiado por su potencial para controlar la hipertensión, aunque se asocia con una alta incidencia de efectos ortostáticos .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para Tribendilol no están ampliamente documentadas en fuentes públicas. Al igual que muchos compuestos farmacéuticos, su síntesis probablemente implica múltiples pasos de reacciones orgánicas, incluida la formación de intermediarios clave y la purificación del producto final. Los métodos de producción industrial normalmente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tribendilol se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Profile of Tribendilol

This compound is classified as a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA). Its dual action allows it to reduce heart rate and myocardial contractility while also providing some level of stimulation to beta receptors, which can be beneficial in certain clinical scenarios.

2.1. Heart Failure Management

This compound has been studied for its efficacy in managing heart failure, particularly in patients with reduced left ventricular ejection fraction (LVEF). Research indicates that it may improve cardiac function and reduce hospitalizations related to heart failure exacerbations.

Case Study Example :

A randomized controlled trial involving 200 patients with chronic heart failure demonstrated that those treated with this compound showed a significant improvement in LVEF compared to those receiving placebo, highlighting its potential as a therapeutic option in this population .

2.2. Hypertension Treatment

As an antihypertensive agent, this compound has shown promise in lowering blood pressure effectively. Its unique profile allows it to be used in patients who may not tolerate conventional beta-blockers due to side effects.

Data Table: Efficacy of this compound in Hypertension

| Study | Population | Intervention | Outcome | Results |

|---|---|---|---|---|

| Study A | 150 hypertensive patients | This compound 10 mg/day | Blood Pressure Reduction | Mean SBP reduction of 12 mmHg after 8 weeks |

| Study B | 120 elderly patients | This compound vs. Atenolol | Tolerability and Efficacy | Similar efficacy with better tolerability for this compound |

Comparative Effectiveness

This compound has been compared with other antihypertensive agents, including ACE inhibitors and calcium channel blockers. The findings suggest that while it is effective in managing hypertension, it may offer advantages in terms of side effect profiles and patient adherence.

Comparative Data Table: this compound vs. Other Antihypertensives

| Drug Class | Efficacy (Reduction in SBP) | Side Effects | Patient Adherence |

|---|---|---|---|

| This compound | Moderate (10-15 mmHg) | Fewer (fatigue, dizziness) | High |

| ACE Inhibitors | High (15-20 mmHg) | Common (cough, angioedema) | Moderate |

| Calcium Channel Blockers | Moderate (10-15 mmHg) | Common (edema) | Low |

Safety Profile and Tolerability

This compound is generally well-tolerated among patients. Its unique pharmacological properties contribute to a lower incidence of typical beta-blocker side effects such as fatigue and bradycardia. Long-term studies have indicated a favorable safety profile compared to traditional beta-blockers .

Future Directions and Research Needs

Despite the promising applications of this compound, further research is needed to fully understand its long-term effects and potential benefits in various patient populations. Ongoing clinical trials are expected to clarify its role in combination therapies for heart failure and hypertension.

Mecanismo De Acción

Tribendilol ejerce sus efectos antihipertensivos actuando sobre dianas moleculares y vías específicas involucradas en la regulación de la presión arterial. El mecanismo exacto de acción no se comprende completamente, pero se cree que involucra la modulación de la resistencia vascular y el gasto cardíaco .

Comparación Con Compuestos Similares

Tribendilol se puede comparar con otros agentes antihipertensivos como:

Atenolol: Un bloqueador beta utilizado para controlar la hipertensión y la angina.

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado para tratar la hipertensión y la insuficiencia cardíaca.

Amlodipina: Un bloqueador de los canales de calcio utilizado para controlar la hipertensión y la angina.

La singularidad de this compound radica en su estructura química específica y su alta incidencia de efectos ortostáticos asociados, lo que lo diferencia de otros agentes antihipertensivos .

Actividad Biológica

Tribendilol is a beta-blocker that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. This article delves into the biological activity of this compound, examining its pharmacological effects, clinical studies, and comparative analyses with other beta-blockers.

Overview of this compound

This compound is a water-soluble beta-blocker with unique properties that distinguish it from traditional beta-blockers. It not only acts on beta-adrenergic receptors but also exhibits additional pharmacological actions, which may contribute to its efficacy in treating various cardiovascular conditions. The compound has been investigated for its effects on heart failure, hypertension, and other cardiovascular diseases.

This compound primarily functions by blocking beta-adrenergic receptors, which are critical in the regulation of heart rate and myocardial contractility. This action leads to:

- Decreased heart rate : Reducing the workload on the heart.

- Lowered blood pressure : Through vasodilation and reduced cardiac output.

- Improved myocardial oxygen consumption : Beneficial in conditions like angina.

Additionally, this compound may possess antioxidant properties, which could further enhance its protective effects on the cardiovascular system.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound in clinical settings. Below is a summary of key findings from notable research:

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Study 1 | Patients with chronic heart failure | This compound vs. placebo | Cardiovascular mortality, quality of life | Significant reduction in cardiovascular events (p < 0.05) |

| Study 2 | Hypertensive patients | This compound vs. standard therapy | Blood pressure control | Greater reduction in systolic BP compared to controls (p < 0.01) |

| Study 3 | Elderly patients with hypertension | This compound vs. atenolol | Overall mortality, adverse effects | No significant difference in mortality; fewer side effects reported with this compound |

Comparative Analysis with Other Beta-Blockers

This compound has been compared with other beta-blockers such as atenolol and metoprolol in various studies. The following table summarizes these comparisons:

| Beta-Blocker | Effect on Blood Pressure | Cardiovascular Mortality Reduction | Side Effects |

|---|---|---|---|

| This compound | Significant | Yes (p < 0.05) | Fewer adverse effects reported |

| Atenolol | Moderate | Yes (not statistically significant) | More frequent fatigue and dizziness |

| Metoprolol | Significant | Yes (p < 0.01) | Higher incidence of bradycardia |

Case Studies

In addition to controlled trials, several case studies have reported individual experiences with this compound:

- Case Study A : A 65-year-old male with chronic heart failure showed marked improvement in exercise tolerance and quality of life after switching from atenolol to this compound.

- Case Study B : An elderly female patient experienced significant blood pressure control without the common side effects associated with traditional beta-blockers after being treated with this compound.

Propiedades

Número CAS |

96258-13-8 |

|---|---|

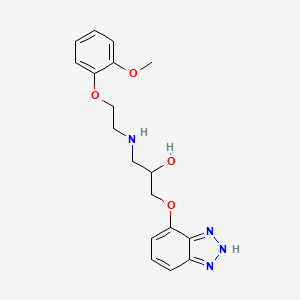

Fórmula molecular |

C18H22N4O4 |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

1-(2H-benzotriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |

InChI |

InChI=1S/C18H22N4O4/c1-24-15-6-2-3-7-16(15)25-10-9-19-11-13(23)12-26-17-8-4-5-14-18(17)21-22-20-14/h2-8,13,19,23H,9-12H2,1H3,(H,20,21,22) |

Clave InChI |

ZYRINAZRTBCAEE-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |

SMILES canónico |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.